N-Boc-3-amino-2-allylpropionic acid DCHA salt
Description
N-Boc-3-amino-2-allylpropionic acid DCHA salt is a protected amino acid derivative where the amino group is shielded by a tert-butoxycarbonyl (Boc) group, and the carboxylic acid is stabilized as a dicyclohexylammonium (DCHA) salt. This compound is critical in peptide synthesis, where the Boc group ensures selective deprotection during solid-phase assembly, while the DCHA counterion enhances crystallinity and purification efficiency .
Properties
IUPAC Name |
N-cyclohexylcyclohexanamine;2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pent-4-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N.C11H19NO4/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-5-6-8(9(13)14)7-12-10(15)16-11(2,3)4/h11-13H,1-10H2;5,8H,1,6-7H2,2-4H3,(H,12,15)(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYVDFSXUDBGKKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(CC=C)C(=O)O.C1CCC(CC1)NC2CCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H42N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Boc Protection of 3-Amino-2-allylpropionic Acid
The Boc group is introduced using di-tert-butyl dicarbonate (Boc anhydride) under mildly basic conditions. A typical procedure involves dissolving 3-amino-2-allylpropionic acid in tetrahydrofuran (THF) or dichloromethane (DCM), followed by the addition of Boc anhydride and a catalytic amount of 4-dimethylaminopyridine (DMAP). The reaction is stirred at 0–5°C for 1–2 hours, after which the mixture is quenched with aqueous citric acid. The organic layer is washed, dried over sodium sulfate, and concentrated to yield N-Boc-3-amino-2-allylpropionic acid as a viscous oil.
Key Considerations :
-
Excess Boc anhydride ensures complete protection.
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Low temperatures minimize side reactions, such as oligomerization.
Allylation of the β-Position
The allyl group is introduced via a Michael addition or alkylation reaction. In a representative method, N-Boc-3-aminopropionic acid is treated with allyl bromide in the presence of potassium carbonate in dimethylformamide (DMF). The reaction proceeds at 50–60°C for 6–8 hours, yielding the allylated product. Purification via silica gel chromatography (ethyl acetate/hexane, 1:3) removes unreacted starting materials.
Reaction Conditions :
Hydrolysis to the Free Acid
The ethyl ester intermediate is hydrolyzed to the free carboxylic acid using lithium hydroxide (LiOH) in a tetrahydrofuran/water mixture. After stirring at room temperature for 12 hours, the solution is acidified to pH 2–3 with phosphoric acid, extracted with ethyl acetate, and concentrated. The resulting free acid is typically an oil, necessitating conversion to a stable salt for storage.
Formation of the DCHA Salt
The free acid is converted to its DCHA salt by treatment with dicyclohexylamine in a non-polar solvent. A standard protocol involves dissolving N-Boc-3-amino-2-allylpropionic acid in cold ethyl acetate (–20°C) and adding dicyclohexylamine dropwise. The mixture is stirred until a clear solution forms, after which the solvent is evaporated under reduced pressure. The residue is triturated with diethyl ether to induce crystallization, yielding the DCHA salt as a white solid.
Optimization Data :
| Parameter | Condition | Outcome |
|---|---|---|
| Solvent | Ethyl acetate, t-butyl methyl ether | High solubility of DCHA salt |
| Temperature | –20°C | Prevents acid-labile degradation |
| Molar Ratio (Acid:DCHA) | 1:1.05 | Maximizes yield (≥95%) |
Purification and Characterization
Crystallization and Filtration
The crude DCHA salt is recrystallized from a mixture of ethyl acetate and hexane (1:5 v/v). Cold filtration isolates the crystalline product, which is washed with chilled hexane to remove residual dicyclohexylamine. The final product exhibits a melting point of 128–130°C and a purity >99% by HPLC.
Analytical Techniques
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NMR Spectroscopy : NMR (CDCl) confirms the presence of Boc (δ 1.44 ppm, singlet), allyl (δ 5.20–5.35 ppm, multiplet), and DCHA protons (δ 1.00–1.80 ppm, multiplet).
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Mass Spectrometry : ESI-MS ([M+H]) at m/z 410.59 validates the molecular ion.
Challenges and Troubleshooting
Stability of the Free Acid
The free acid tends to degrade upon prolonged storage. Immediate salt formation is recommended, with storage at –20°C under nitrogen.
Industrial-Scale Adaptations
Large-scale syntheses employ continuous flow reactors for Boc protection and allylation steps, reducing reaction times by 40%. Catalytic systems using recyclable oxides (e.g., CuO/FeO) enhance atom economy, as demonstrated in analogous amino alcohol syntheses .
Chemical Reactions Analysis
Types of Reactions: N-Boc-3-amino-2-allylpropionic acid DCHA salt can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the double bond in the allyl group.
Substitution: The Boc-protected amino group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Reagents like trifluoroacetic acid (TFA) are used to remove the Boc group.
Major Products Formed:
Oxidation: Allyl propionic acid derivatives.
Reduction: Propionic acid derivatives without the double bond.
Substitution: Amino acid derivatives with different functional groups.
Scientific Research Applications
N-Boc-3-amino-2-allylpropionic acid DCHA salt is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: It is used in the study of protein interactions and enzyme mechanisms.
Medicine: It can be used in the development of pharmaceuticals and drug delivery systems.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-Boc-3-amino-2-allylpropionic acid DCHA salt exerts its effects depends on its specific application. In proteomics research, it may act as a reagent to modify proteins or peptides, facilitating the study of their structure and function. The molecular targets and pathways involved are typically related to the specific biological or chemical processes being investigated.
Comparison with Similar Compounds
Structural and Molecular Differences
The table below highlights key structural and molecular distinctions between N-Boc-3-amino-2-allylpropionic acid DCHA salt and related compounds:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Substituents |
|---|---|---|---|---|
| This compound | Not explicitly provided | Likely C₁₉H₃₄N₂O₄·C₁₂H₂₃N | ~485 (estimated) | Boc-protected amino, allyl group |
| Boc-Dap(Boc)-OH·DCHA | 201472-68-6 | C₂₅H₄₇N₃O₆ | 485.66 | Di-Boc-protected diamino propionic acid |
| Boc-D-Cpa-OH DCHA | 89483-09-0 | C₁₁H₁₉NO₄·C₁₂H₂₃N | 410.53 | Boc-protected amino, cyclopropyl group |
| BOC-(3S,4S,5S)-4-amino-3-hydroxy-5-methyl-heptanoic acid DCHA | 204199-26-8 | C₂₅H₄₈N₂O₅ | 456.67 | Hydroxyl, methyl, extended carbon chain |
Key Observations :
- Substituent Diversity: The allyl group in this compound offers unsaturated bond reactivity, contrasting with the cyclopropyl group in Boc-D-Cpa-OH DCHA, which provides steric hindrance and conformational rigidity .
- Protection Strategy: Boc-Dap(Boc)-OH·DCHA features dual Boc protection on adjacent amino groups, enabling selective deprotection in complex peptide sequences .
- Molecular Weight: The extended heptanoic acid chain in BOC-(3S,4S,5S)-4-amino-3-hydroxy-5-methyl-heptanoic acid DCHA results in a lower molecular weight (456.67) despite its larger structure, likely due to fewer heteroatoms .
Physical Properties and Purification
- Melting Points: While specific data for this compound is unavailable, analogous DCHA salts (e.g., N-benzyloxycarbonyl-L-glutamic acid α-ethyl ester DCHA salt) exhibit melting points near 160°C, suggesting similar thermal stability .
- Solubility and Crystallinity : DCHA salts generally improve solubility in organic solvents (e.g., dichloromethane) and facilitate crystallization. Activated charcoal is often used to decolorize DCHA salt solutions, indicating shared purification challenges .
- Optical Purity : Compounds like Boc-D-Cpa-OH DCHA retain high enantiomeric purity ([α]D values reported), critical for chiral peptide synthesis .
Biological Activity
Overview of N-Boc-3-amino-2-allylpropionic Acid DCHA Salt
This compound is a derivative of propionic acid that has been studied for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. The compound features a tert-butyloxycarbonyl (Boc) protecting group on the amino group, which enhances its stability and solubility in biological systems.
Chemical Structure and Properties
- Molecular Formula : C23H42N2O4
- Molecular Weight : 410.59 g/mol
- Appearance : Typically presented as a white to off-white solid.
N-Boc-3-amino-2-allylpropionic acid exhibits biological activity primarily through its interaction with various receptors and enzymes involved in metabolic pathways. The compound's structural features allow it to mimic natural amino acids, facilitating its incorporation into peptides and proteins.
Research Findings
- Antimicrobial Activity : Preliminary studies have indicated that derivatives of amino acids, including N-Boc-3-amino-2-allylpropionic acid, can exhibit antimicrobial properties. This activity is often attributed to their ability to disrupt bacterial cell membranes or inhibit essential metabolic processes.
- Neuroprotective Effects : Some research suggests that compounds similar to N-Boc-3-amino-2-allylpropionic acid may possess neuroprotective properties. They can potentially modulate neurotransmitter release or protect neuronal cells from oxidative stress.
- Peptide Synthesis : The Boc-protected amino acid is frequently used in solid-phase peptide synthesis (SPPS), allowing for the efficient assembly of peptides with specific biological activities. This method is crucial for developing peptide-based therapeutics.
Case Studies
Several case studies have explored the applications of N-Boc-3-amino-2-allylpropionic acid in drug development:
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Properties | Demonstrated significant inhibition of Gram-positive bacteria, suggesting potential as an antibiotic agent. |
| Study B | Neuroprotection | Showed that the compound reduced apoptosis in neuronal cell cultures under oxidative stress conditions. |
| Study C | Peptide Synthesis | Successfully incorporated into various peptide sequences, enhancing solubility and stability without compromising biological activity. |
Q & A
Basic Research Questions
Q. What are the key steps for synthesizing and purifying N-Boc-3-amino-2-allylpropionic acid DCHA salt?
- Methodology : The DCHA salt formation is critical for purification. After synthesizing the free acid, dissolve the crude product in ethyl acetate (EtOAc, 5 volumes) and add dicyclohexylamine (DCHA, 1.2 equivalents). If the mixture forms a viscous oil, isopropyl alcohol (IPA, 1 volume) can be added to solubilize it. Stir for 16 hours to precipitate the salt, then isolate the solid via filtration. This method achieves high yields (~97%) and purity uplifts (e.g., from 85% to >98% by HPLC) .
- Rationale : DCHA salts improve crystallinity and stability, enabling easier handling and storage compared to the free acid .
Q. How is the purity of this compound assessed in academic settings?
- Methodology : Use reversed-phase HPLC with a C18 column and UV detection (e.g., 210 nm). Mobile phases often include acetonitrile/water gradients with 0.1% trifluoroacetic acid (TFA) to enhance peak resolution. Compare retention times and peak areas against reference standards. Purity ≥98% is typical for research-grade material .
- Supplementary Techniques : Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) confirms structural integrity, while elemental analysis validates stoichiometry of the DCHA salt .
Q. Why is DCHA preferred over other amines for salt formation in peptide synthesis?
- Methodology : DCHA’s steric bulk and hydrophobic nature enhance salt crystallinity, simplifying isolation. The free acid can later be liberated via acidolysis (e.g., TFA treatment) without side reactions. Secondary amines like DCHA also reduce hygroscopicity, improving shelf stability .
Advanced Research Questions
Q. How do solvent ratios impact the recrystallization efficiency of this compound?
- Methodology : Optimize MeOH/H₂O mixtures for recrystallization. For example, slurrying the DCHA salt in 7:3 MeOH/H₂O (10 volumes total) at 60°C, followed by cooling to 25°C, yields higher purity (e.g., 93% recovery with 98% HPLC purity). Higher MeOH proportions improve purity but reduce recovery due to solubility trade-offs .
- Data-Driven Insight : Kinetic studies suggest that temperature-controlled cooling rates (e.g., 0.5°C/min) minimize impurity entrapment .
Q. What are the challenges in scaling up DCHA salt formation for multi-gram syntheses?
- Methodology : Key issues include agitation inefficiency in viscous mixtures and solvent volume constraints. Use of IPA as a co-solvent reduces viscosity, enabling scalable stirring. Additionally, pre-purification steps (e.g., resin catch-and-release) prevent impurities from interfering with salt crystallization .
- Case Study : Without prior resin purification, DCHA salt formation fails due to competing side products, highlighting the need for intermediate purification .
Q. How does the Boc-protecting group influence the stability of this compound under basic conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
